molecular formula C19H26N2S4 B14323690 Propanedinitrile, [2,6-bis[bis(ethylthio)methylene]cyclohexylidene]- CAS No. 104417-71-2

Propanedinitrile, [2,6-bis[bis(ethylthio)methylene]cyclohexylidene]-

Katalognummer: B14323690
CAS-Nummer: 104417-71-2
Molekulargewicht: 410.7 g/mol
InChI-Schlüssel: LDOLVXRWWGHHOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propanedinitrile, [2,6-bis[bis(ethylthio)methylene]cyclohexylidene]- is a complex organic compound with the molecular formula C19H26N2S4 and a molecular weight of 410.6831 g/mol . This compound is characterized by its unique structure, which includes multiple ethylthio groups and a cyclohexylidene core. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize by-products, as well as implementing purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Propanedinitrile, [2,6-bis[bis(ethylthio)methylene]cyclohexylidene]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium ethoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .

Wissenschaftliche Forschungsanwendungen

Propanedinitrile, [2,6-bis[bis(ethylthio)methylene]cyclohexylidene]- is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers use it to investigate its interactions with biological molecules and potential therapeutic applications.

    Medicine: It is explored for its potential use in drug development, particularly for its unique chemical properties.

    Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which Propanedinitrile, [2,6-bis[bis(ethylthio)methylene]cyclohexylidene]- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the specific application and the biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Propanedinitrile, [2,6-bis[bis(ethylthio)methylene]cyclohexylidene]- include other nitriles and thioethers, such as:

Uniqueness

What sets Propanedinitrile, [2,6-bis[bis(ethylthio)methylene]cyclohexylidene]- apart from these similar compounds is its unique combination of ethylthio groups and a cyclohexylidene core. This structure imparts distinctive chemical properties, making it valuable for specific research applications .

Eigenschaften

CAS-Nummer

104417-71-2

Molekularformel

C19H26N2S4

Molekulargewicht

410.7 g/mol

IUPAC-Name

2-[2,6-bis[bis(ethylsulfanyl)methylidene]cyclohexylidene]propanedinitrile

InChI

InChI=1S/C19H26N2S4/c1-5-22-18(23-6-2)15-10-9-11-16(17(15)14(12-20)13-21)19(24-7-3)25-8-4/h5-11H2,1-4H3

InChI-Schlüssel

LDOLVXRWWGHHOG-UHFFFAOYSA-N

Kanonische SMILES

CCSC(=C1CCCC(=C(SCC)SCC)C1=C(C#N)C#N)SCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.